2-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid
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Overview
Description
2-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a methoxycarbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-4-methoxycarbonylphenylboronic acid.
Coupling Reaction: The boronic acid is then subjected to a Suzuki coupling reaction with 2-bromobenzoic acid in the presence of a palladium catalyst. This reaction forms the desired this compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 2-Fluoro-4-methoxycarbonylbenzeneboronic acid
- 4-Methoxycarbonyl-2-fluorophenylboronic acid
Uniqueness
2-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of both a fluorine atom and a methoxycarbonyl group imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)9-6-7-11(13(16)8-9)10-4-2-3-5-12(10)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDOZLXHMKKNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683355 |
Source
|
Record name | 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-85-3 |
Source
|
Record name | 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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